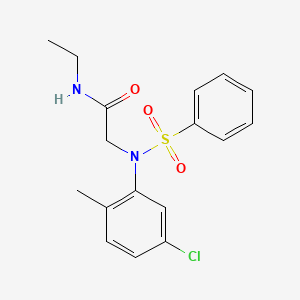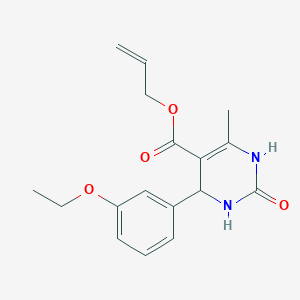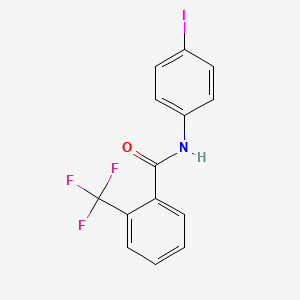![molecular formula C15H14N8O3 B5084159 1,3,7-trimethyl-8-[4-(1H-tetrazol-1-yl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5084159.png)
1,3,7-trimethyl-8-[4-(1H-tetrazol-1-yl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,7-trimethyl-8-[4-(1H-tetrazol-1-yl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione, commonly known as TMTD, is a chemical compound that has been extensively studied for its potential applications in scientific research. TMTD is a purine derivative that has been synthesized using various methods and has been shown to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of TMTD is not fully understood. However, it has been shown to act as an adenosine receptor antagonist, blocking the binding of adenosine to its receptors. This results in an increase in the levels of various neurotransmitters, including dopamine and norepinephrine, which are involved in the regulation of mood and behavior. TMTD has also been shown to inhibit the activity of various enzymes involved in the purine metabolism pathway, leading to a decrease in the levels of purine metabolites.
Biochemical and Physiological Effects:
TMTD has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antitumor activity, anti-inflammatory activity, and antiviral activity. TMTD has also been shown to have a protective effect on the liver and to improve cognitive function. In addition, TMTD has been shown to increase the levels of various neurotransmitters, including dopamine and norepinephrine, which are involved in the regulation of mood and behavior.
実験室実験の利点と制限
TMTD has several advantages for use in lab experiments. It is a highly pure compound that is easy to synthesize. It has also been extensively studied for its potential applications in scientific research. However, there are also limitations to the use of TMTD in lab experiments. It has been shown to have toxic effects on the liver at high doses, and its mechanism of action is not fully understood. In addition, TMTD has been shown to have a short half-life, which may limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for research on TMTD. One area of research is the development of new synthesis methods for TMTD that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of TMTD, in order to better understand its biochemical and physiological effects. Additionally, there is a need for further research on the potential applications of TMTD in the treatment of various diseases, including cancer and viral infections. Finally, there is a need for research on the potential side effects of TMTD, in order to better understand its safety profile.
合成法
TMTD can be synthesized using various methods, including the reaction of 1,3,7-trimethylxanthine with 4-(1H-tetrazol-1-yl)phenol in the presence of a base. The reaction yields TMTD as a white crystalline solid with a high purity. Other methods of synthesis include the reaction of 1,3,7-trimethylxanthine with 4-(1H-tetrazol-1-yl)benzaldehyde in the presence of a base and the reaction of 1,3,7-trimethylxanthine with 4-(1H-tetrazol-1-yl)benzyl alcohol in the presence of a base.
科学的研究の応用
TMTD has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor activity, anti-inflammatory activity, and antiviral activity. TMTD has also been shown to have a protective effect on the liver and to improve cognitive function. In addition, TMTD has been used as a tool in the study of various biochemical pathways, including the purine metabolism pathway and the adenosine receptor pathway.
特性
IUPAC Name |
1,3,7-trimethyl-8-[4-(tetrazol-1-yl)phenoxy]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N8O3/c1-20-11-12(21(2)15(25)22(3)13(11)24)17-14(20)26-10-6-4-9(5-7-10)23-8-16-18-19-23/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTSAOGFNQOPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1OC3=CC=C(C=C3)N4C=NN=N4)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5084078.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide](/img/structure/B5084092.png)
![2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5084094.png)
![N-(2-methyl-3-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5084098.png)
![N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-2-pyridinylsulfamide](/img/structure/B5084105.png)
![3-[(2-bromobenzyl)oxy]benzonitrile](/img/structure/B5084113.png)
![1-(2-{[6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}ethyl)-2-piperidinone](/img/structure/B5084127.png)
![10-(2-chlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5084137.png)
![1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene](/img/structure/B5084145.png)

![5-{2-[2-(2-allylphenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084152.png)

![3-(3-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5084171.png)
